molecular formula C9H14N2O B3430948 2-((4-(Aminomethyl)phenyl)amino)ethanol CAS No. 871013-56-8

2-((4-(Aminomethyl)phenyl)amino)ethanol

Cat. No.: B3430948
CAS No.: 871013-56-8
M. Wt: 166.22 g/mol
InChI Key: AOXSTRNXJOHUPZ-UHFFFAOYSA-N
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Description

2-((4-(Aminomethyl)phenyl)amino)ethanol is an organic compound with the molecular formula C9H14N2O It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Aminomethyl)phenyl)amino)ethanol can be achieved through several methods. One common approach involves the reduction of 4-aminomethylbenzonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an ethanol solvent under mild conditions .

Industrial Production Methods: On an industrial scale, the compound can be produced by the catalytic hydrogenation of 4-aminomethylbenzonitrile. This process involves the use of a continuous flow reactor, where the nitrile is hydrogenated in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Aminomethyl)phenyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((4-(Aminomethyl)phenyl)amino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Aminomethyl)phenyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the ethanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

  • 2-((4-(Methoxyphenyl)amino)methyl)phenol
  • 2-(Anilinomethyl)phenol
  • 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol

Comparison: 2-((4-(Aminomethyl)phenyl)amino)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and solubility, making it versatile for various applications .

Properties

IUPAC Name

2-[4-(aminomethyl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSTRNXJOHUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-56-8
Record name 2-{[4-(aminomethyl)phenyl]amino}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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